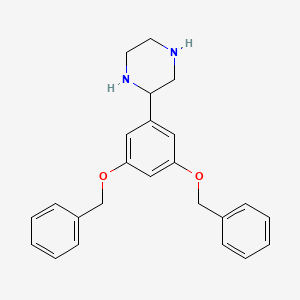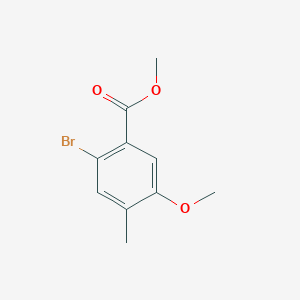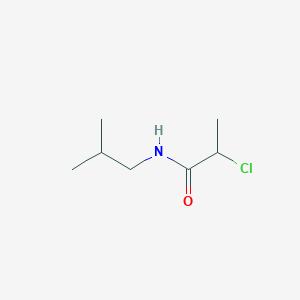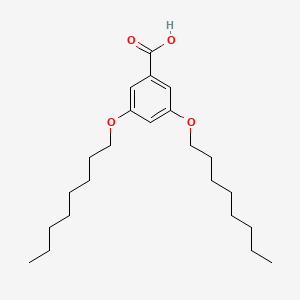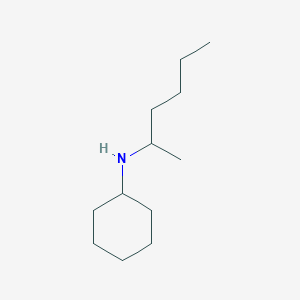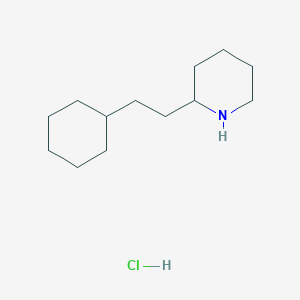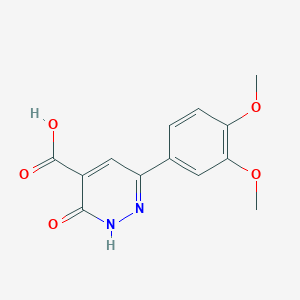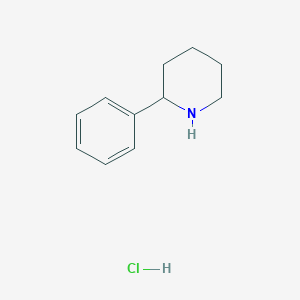
2-Phenylpiperidine hydrochloride
描述
2-苯基哌啶盐酸盐是一种化学化合物,属于哌啶衍生物类。哌啶是一个六元杂环,包含一个氮原子和五个碳原子。 该化合物因其与多种药理活性化合物的结构相似性而在医药化学等多个领域引起极大兴趣 .
准备方法
合成路线和反应条件: 2-苯基哌啶盐酸盐的合成通常涉及在质子溶剂介质中用硼氢化钠还原季吡啶盐。 例如,1-(金刚烷-1-基)吡啶溴化物在甲醇中于0°C用硼氢化钠还原,会导致形成苯基哌啶类化合物 .
工业生产方法: 2-苯基哌啶盐酸盐的工业生产方法通常涉及在受控条件下进行大规模化学反应,以确保高产率和纯度。 这些方法的具体细节是制造公司的专有技术,并针对成本效益和效率进行了优化 .
化学反应分析
反应类型: 2-苯基哌啶盐酸盐会发生多种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以增强其性质或合成具有特定功能的衍生物至关重要 .
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
主要生成产物: 这些反应产生的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成酮或羧酸,而还原通常生成醇或胺 .
科学研究应用
2-苯基哌啶盐酸盐在科学研究中有着广泛的应用:
作用机制
2-苯基哌啶盐酸盐的作用机制涉及它与体内特定分子靶标的相互作用。 例如,苯基哌啶类化合物(如美沙酮)充当阿片受体激动剂,导致抑制升主动脉疼痛通路,从而改变疼痛感知 。 确切的分子靶标和通路可能会因特定衍生物及其预期用途而异。
类似化合物:
美沙酮: 具有类似结构特征的阿片类镇痛药。
安勒啶: 另一种用于疼痛管理的苯基哌啶衍生物.
哌替啶: 以其镇痛和镇静特性而闻名.
独特性: 2-苯基哌啶盐酸盐因其独特的化学结构而独一无二,这使得它能够进行广泛的修饰和应用。 它在经历各种化学反应方面的多功能性及其潜在的生物活性使其在研究和工业领域都成为一种有价值的化合物 .
总之,2-苯基哌啶盐酸盐因其多种应用和进一步研究和开发的潜力而成为一种引人注目的化合物。 其独特的化学性质和进行各种反应的能力使其成为多个科学领域的宝贵工具。
相似化合物的比较
Meperidine: An opioid analgesic with similar structural features.
Anileridine: Another phenylpiperidine derivative used for pain management.
Pethidine: Known for its analgesic and sedative properties.
Uniqueness: 2-Phenylpiperidine hydrochloride is unique due to its specific chemical structure, which allows for a wide range of modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
2-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQTWZUWWFUKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-81-7 | |
| Record name | Piperidine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-733,060 in studying capsaicin-induced responses in airways, as highlighted in the research?
A1: The study [] investigates the impact of influenza A infection on capsaicin-induced relaxation in mouse tracheal segments. L-733,060, a potent and selective NK1 receptor antagonist, was instrumental in dissecting the mechanism behind capsaicin's effects. The research demonstrates that capsaicin-induced relaxation in tracheal segments from healthy mice was significantly inhibited by L-733,060. This finding indicates that the relaxation response to capsaicin involves the activation of NK1 receptors, likely through the release of Substance P from sensory nerves.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


